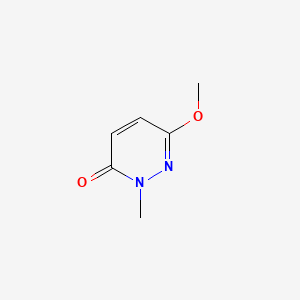

3(2H)-Pyridazinone, 6-methoxy-2-methyl-

Description

Significance of the Pyridazinone Nucleus in Contemporary Chemical Research

The pyridazinone nucleus is recognized as a "privileged scaffold" or a "wonder nucleus" in medicinal chemistry due to its presence in a multitude of compounds with a broad spectrum of biological activities. nih.govsarpublication.com This versatility has made it a focal point of intensive synthetic and biological investigations in recent years. google.com

The significance of the pyridazinone core is underscored by its association with a wide array of pharmacological effects, including:

Cardiovascular Effects: Pyridazinone derivatives have been extensively studied for their cardiovascular properties. nih.gov Certain compounds have demonstrated antihypertensive, vasodilator, and positive inotropic activities. scholarsresearchlibrary.comgoogle.com For example, pimobendan (B44444) is a pyridazinone derivative with both vasodilator and inotropic properties that has been shown to improve cardiac output. google.com

Anti-inflammatory and Analgesic Activity: A substantial number of pyridazinone derivatives have been developed as non-steroidal anti-inflammatory drugs (NSAIDs) with analgesic properties and reduced ulcerogenic potential compared to some traditional NSAIDs. nih.gov Some derivatives have shown potent inhibition of cyclooxygenase-2 (COX-2). nih.gov

Anticancer Activity: The pyridazinone scaffold is a promising framework for the development of novel anticancer agents. nih.govgoogle.com Researchers have synthesized and evaluated various derivatives for their antiproliferative effects against different cancer cell lines. google.comresearchgate.net

Antimicrobial Activity: Pyridazinone derivatives have also been investigated for their antibacterial and antifungal properties. raco.catresearchgate.net Some have shown strong activity against Gram-negative bacteria. researchgate.net

Other Biological Activities: The pharmacological potential of the pyridazinone nucleus extends to anticonvulsant, antidepressant, anti-HIV, and antidiabetic activities. nih.gov Furthermore, pyridazinone derivatives are utilized in agrochemicals as herbicides. google.com

The wide range of biological activities associated with the pyridazinone scaffold highlights its importance as a versatile building block in the design and discovery of new therapeutic agents and other biologically active molecules. google.com

Table 1: Selected Biological Activities of the Pyridazinone Nucleus

| Biological Activity | Examples of Investigated Effects | Reference(s) |

|---|---|---|

| Cardiovascular | Antihypertensive, Vasodilator, Inotropic | scholarsresearchlibrary.comnih.govgoogle.com |

| Anti-inflammatory | COX-2 Inhibition, Analgesic | nih.gov |

| Anticancer | Antiproliferative against various cancer cell lines | nih.govgoogle.comresearchgate.net |

| Antimicrobial | Antibacterial (including Gram-negative), Antifungal | raco.catresearchgate.net |

| Central Nervous System | Anticonvulsant, Antidepressant | nih.gov |

| Antiviral | Anti-HIV | |

| Metabolic | Antidiabetic | nih.gov |

| Agrochemical | Herbicidal | google.com |

Historical Development of 6-Methoxy-2-methyl-3(2H)-pyridazinone Investigations

The historical development of investigations specifically focused on 6-methoxy-2-methyl-3(2H)-pyridazinone is not extensively documented in readily available scientific literature. However, its origins can be contextualized within the broader history of pyridazinone synthesis. The first pyridazine (B1198779) was prepared by Emil Fischer through the condensation of phenylhydrazine (B124118) and levulinic acid. nih.gov The parent heterocycle, pyridazinone, was initially synthesized via the oxidation of benzocinnoline to pyridazinetetracarboxylic acid, followed by decarboxylation. nih.gov

A more practical and widely adopted method for synthesizing pyridazinone derivatives involves the condensation of 1,4-dicarbonyl compounds, such as γ-ketoacids, with hydrazine (B178648) hydrate (B1144303). sarpublication.com This approach has been a cornerstone in the synthesis of a vast number of pyridazinone derivatives. For instance, the synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone was achieved through the Friedel-Crafts acylation of o-cresyl methyl ether with succinic anhydride (B1165640), followed by cyclization of the resulting γ-keto acid with hydrazine hydrate. sarpublication.com

While specific early studies on 6-methoxy-2-methyl-3(2H)-pyridazinone are not prominent, the synthesis of related structures, such as 6-(substituted-phenyl)-3(2H)-pyridazinones, has been a subject of research for many decades. The introduction of a methoxy (B1213986) group at the 6-position and a methyl group at the 2-position represents specific structural modifications within the broader class of pyridazinones. Such modifications are often explored in the context of structure-activity relationship (SAR) studies to optimize the biological activity of a lead compound. nih.gov

In more recent research, derivatives of 6-methoxy-3(2H)-pyridazinone have been synthesized and investigated for their potential as selective monoamine oxidase B (MAO-B) inhibitors. nih.gov These studies often involve multi-step synthetic pathways, starting from precursors like 3,6-dichloropyridazine, to introduce the desired substituents on the pyridazinone ring. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 3(2H)-Pyridazinone, 6-methoxy-2-methyl- |

| Pyridazine |

| Pimobendan |

| 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone |

| Phenylhydrazine |

| Levulinic acid |

| Benzocinnoline |

| Pyridazinetetracarboxylic acid |

| o-cresyl methyl ether |

| Succinic anhydride |

| Hydrazine hydrate |

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-2-methylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-8-6(9)4-3-5(7-8)10-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIPJFJUUKIUJRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70221780 | |

| Record name | 3(2H)-Pyridazinone, 6-methoxy-2-methyl- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7154-81-6 | |

| Record name | 1-Methyl-3-methoxy-6-pyridazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007154816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC73819 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3(2H)-Pyridazinone, 6-methoxy-2-methyl- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYL-3-METHOXY-6-PYRIDAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HUI8ATH6VM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 6 Methoxy 2 Methyl 3 2h Pyridazinone and Its Analogs

Fundamental Approaches to 3(2H)-Pyridazinone Core Formation

The construction of the central 3(2H)-pyridazinone ring is the critical first step in these synthetic endeavors. The most prevalent methods involve the condensation of a hydrazine (B178648) moiety with a suitable four-carbon backbone containing carbonyl groups or their equivalents.

The reaction between a hydrazine derivative and a 1,4-dicarbonyl compound or, more commonly, a γ-keto acid, is a cornerstone of pyridazinone synthesis. researchgate.netraco.cat The process involves the initial formation of a hydrazone, followed by an intramolecular cyclization via condensation, which results in the formation of the six-membered dihydropyridazinone ring. Subsequent oxidation or aromatization can yield the final pyridazinone. For instance, the cyclization of γ-keto acids with hydrazine hydrate (B1144303) is a widely used and effective method for creating 6-substituted-4,5-dihydropyridazin-3(2H)-ones. raco.catscispace.com The reaction of 1,2,3-triazole dicarbonyl species with hydrazine hydrate also serves as a route to fused pyridazine (B1198779) systems. nih.gov Similarly, functionalized pyridazines can be prepared through the autoxidation of hydrazine precursors. mdpi.com

Below is a table summarizing various precursor combinations for pyridazinone synthesis.

Table 1: Precursors for 3(2H)-Pyridazinone Core Synthesis| Carbonyl Precursor | Hydrazine Reagent | Resulting Product Type |

|---|---|---|

| γ-Keto Acid | Hydrazine Hydrate | 6-Substituted-4,5-dihydropyridazin-3(2H)-one raco.cat |

| Levulinic Acid & Aldehyde | Hydrazinobenzenesulfonamide | Dihydropyridazinone derivative cu.edu.eg |

| 1,4-Diketone | Substituted Hydrazine | 1,6-Disubstituted-3(2H)-pyridazinone |

| Glyoxylic Acid & Ketone | Hydrazine Hydrate | 6-Substituted-3(2H)-pyridazinone researchgate.net |

A powerful two-step approach to synthesizing 6-aryl-3(2H)-pyridazinones involves an initial Friedel-Crafts acylation followed by cyclization. researchgate.netscispace.com In this sequence, an aromatic compound is acylated with a cyclic anhydride (B1165640), such as succinic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). scispace.comsigmaaldrich.com This electrophilic aromatic substitution reaction generates a γ-keto acid intermediate. organic-chemistry.orgnih.gov This intermediate is then isolated and reacted with hydrazine hydrate, which undergoes cyclocondensation to form the desired 4,5-dihydro-3(2H)-pyridazinone ring. raco.catscispace.com This method is particularly valuable for creating pyridazinones with specific aryl substituents at the 6-position. The synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone, for example, is achieved through the Friedel-Crafts acylation of o-cresyl methyl ether with succinic anhydride, followed by cyclization of the resulting γ-keto acid with hydrazine. researchgate.netraco.catscispace.com

The general scheme for this pathway is outlined below.

Table 2: Friedel-Crafts Acylation-Cyclization Pathway

| Step | Reactants | Catalyst/Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Acylation | Arene (e.g., o-cresyl methyl ether) + Succinic Anhydride | AlCl₃ | γ-Keto-carboxylic acid scispace.com |

| 2. Cyclization | γ-Keto-carboxylic acid | Hydrazine Hydrate | 6-Aryl-4,5-dihydro-3(2H)-pyridazinone raco.cat |

Dedicated Synthetic Routes for 6-Methoxy-2-methyl-3(2H)-pyridazinone

To arrive at the specific target compound, 6-methoxy-2-methyl-3(2H)-pyridazinone, synthetic strategies must address the regioselective placement of both the methoxy (B1213986) group at position C6 and the methyl group at position N2.

Achieving regioselective methoxylation at the C6 position can be accomplished through several routes. One direct approach involves using a starting material that already contains the methoxy group in the correct position. For example, the synthesis of 6-(4-methoxyphenyl)-3(2H)-pyridazinone can be achieved in a one-pot reaction using 4-methoxy acetophenone, glyoxylic acid, and hydrazine hydrate. researchgate.net This ensures the methoxy-substituted aryl moiety is incorporated at C6 from the outset.

An alternative and common strategy in heterocyclic chemistry involves the nucleophilic substitution of a suitable leaving group, typically a halogen, from the pyridazinone ring. A precursor such as 6-chloro-3(2H)-pyridazinone can be reacted with sodium methoxide (B1231860). The strong electron-withdrawing effect of the ring nitrogens and the carbonyl group facilitates the displacement of the chloride ion by the methoxide ion to yield the 6-methoxy-3(2H)-pyridazinone. This approach is inferred from related syntheses where 3-chloro-6-substituted pyridazines are hydrolyzed to the corresponding pyridazinones, indicating the utility of halogenated pyridazine intermediates. nih.gov

The introduction of the methyl group onto the nitrogen at position 2 is a critical final step. While traditional methylating agents like methyl iodide or dimethyl sulfate (B86663) are often used, these can sometimes lead to a mixture of N-alkylated and O-alkylated products and may require harsh conditions. tandfonline.com

A highly efficient and clean method for the N-methylation of 3(2H)-pyridazinones utilizes N,N-dimethylformamide dimethylacetal (DMFDMA). tandfonline.com Refluxing the parent 6-methoxy-3(2H)-pyridazinone with DMFDMA in dry DMF provides the desired N-methylated product, 6-methoxy-2-methyl-3(2H)-pyridazinone, in high yields (typically 89-98%) under mild conditions. tandfonline.com The operational simplicity and high regioselectivity for N-alkylation make this a preferred modern method. tandfonline.com

The table below, based on findings from related pyridazinone systems, illustrates the effectiveness of DMFDMA. tandfonline.com

Table 3: N-Methylation of Substituted 3(2H)-pyridazinones with DMFDMA

| Substituted 3(2H)-pyridazinone | Reaction Time (h) | Yield (%) |

|---|---|---|

| 6-phenyl-3(2H)-pyridazinone | 1.5 | 96 |

| 6-(4-chlorophenyl)-3(2H)-pyridazinone | 1.0 | 98 |

| 6-(4-methoxyphenyl)-3(2H)-pyridazinone | 1.5 | 95 |

| 6-(4-methylphenyl)-3(2H)-pyridazinone | 1.0 | 97 |

Data adapted from a study on N-methylation of various 3(2H)-pyridazinones. tandfonline.com

Modern synthetic chemistry increasingly favors multi-component reactions (MCRs) for their efficiency, atom economy, and ability to generate molecular complexity in a single step. mdpi.com The synthesis of the pyridazinone scaffold is amenable to such approaches. An ultrasound-promoted, three-component synthesis has been reported for pyridazinones. scispace.comresearchgate.net This reaction involves the combination of an arene, a cyclic anhydride, and an arylhydrazine in the presence of an ionic liquid catalyst, [bmim]Br-AlCl₃. scispace.com This method combines the Friedel-Crafts acylation and the cyclization steps into a one-pot procedure, significantly streamlining the synthesis and often leading to high yields in shorter reaction times compared to traditional stepwise methods. researchgate.net

Advanced Synthetic Transformations and Derivatization Strategies

Advanced synthetic methods are pivotal for modifying the basic pyridazinone structure, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. These transformations often build upon simpler pyridazinone precursors, such as those containing halogen atoms, which serve as versatile handles for further reactions.

Nucleophilic Substitution Reactions on Halogenated 3(2H)-Pyridazinone Precursors

Halogenated pyridazinones are key intermediates in the synthesis of functionalized derivatives. The halogen atoms, typically chlorine or bromine, are susceptible to replacement by various nucleophiles, a process known as nucleophilic aromatic substitution (SNAr). This strategy is fundamental for introducing a wide array of functional groups onto the pyridazinone ring.

The regioselectivity of these substitution reactions can be influenced by the position of the halogen, the nature of the nucleophile, and the substituents already present on the pyridazinone ring. nih.gov For instance, in the synthesis of 6-methoxy-2-methyl-3(2H)-pyridazinone analogs, a common precursor is a chlorinated pyridazinone. The chlorine atom can be displaced by a methoxide source, such as sodium methoxide, to install the desired methoxy group. google.com A patented process describes the reaction of 6-chloropyridazine-3-carboxylic acid with sodium methoxide in anhydrous methanol (B129727) to produce 6-methoxypyridazine-3-carboxylic acid. google.com

Furthermore, reactions involving multifunctional precursors like 4,5-dichloro-2-methylpyridazin-3(2H)-one demonstrate the potential for sequential substitutions. researchgate.net Treatment of this precursor with sodium azide (B81097) in methanol can lead to the selective replacement of one chlorine atom, yielding 5-azido-4-chloro-2-methylpyridazin-3(2H)-one. researchgate.net Similarly, studies on trifluoropyridazinones show that reaction with nitrogen nucleophiles like primary and secondary amines results in a mixture of products from the substitution of fluorine at the 4- and 5-positions. nih.gov The ratio of these isomers is dependent on the specific nucleophile used. nih.gov These reactions underscore the utility of halogenated pyridazinones as versatile scaffolds for creating libraries of polysubstituted derivatives. nih.govdntb.gov.ua

Table 1: Examples of Nucleophilic Substitution on Halogenated Pyridazinones This table is interactive. Users can sort and filter the data.

| Halogenated Precursor | Nucleophile | Product | Reference |

|---|---|---|---|

| 6-Chloropyridazine-3-carboxylic acid | Sodium methoxide | 6-Methoxypyridazine-3-carboxylic acid | google.com |

| 4,5-Dichloro-2-methylpyridazin-3(2H)-one | Sodium azide | 5-Azido-4-chloro-2-methylpyridazin-3(2H)-one | researchgate.net |

| 4,5,6-Trifluoropyridazin-3(2H)-one | Butylamine | 4-Butylamino-5,6-difluoropyridazin-3(2H)-one (Major) | nih.gov |

| 2-Benzyl-5-halopyridazin-3(2H)-one | Grignard Reagents | 4,5-Disubstituted pyridazin-3(2H)-ones | nih.gov |

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Transition metal-catalyzed cross-coupling reactions represent one of the most powerful tools for the functionalization of heterocyclic compounds, including pyridazinones. researchgate.netresearchgate.netrsc.org These methods facilitate the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions, tolerating a wide variety of functional groups. nih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a widely used palladium-catalyzed cross-coupling for forming C-C bonds between a halogenated (or triflate-containing) pyridazinone and an organoboron compound, typically a boronic acid or its ester. researchgate.netnih.gov This reaction is highly effective for introducing aryl or heteroaryl substituents onto the pyridazinone core. For example, 4-aryl- and 5-aryl-3(2H)-pyridazinones can be synthesized from the corresponding chloro-3(2H)-pyridazinones and arylboronic acids using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]. researchgate.net Microwave-assisted Suzuki-Miyaura coupling has also been shown to be an efficient method for synthesizing 6-aryl pyridazinone derivatives from 6-chloropyridazinones. lookchem.com The reaction tolerates various functional groups and generally proceeds with good yields. nih.gov

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has become a cornerstone for synthesizing aryl amines and is applicable to the pyridazinone system. semanticscholar.org It allows for the coupling of various primary and secondary amines with halogenated pyridazinones, providing access to a wide range of N-substituted derivatives. wikipedia.orgbeilstein-journals.org The development of specialized phosphine (B1218219) ligands, such as X-Phos, has been crucial for the success and broad applicability of this reaction, allowing it to proceed under milder conditions with high efficiency. beilstein-journals.org The mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the aminated product. wikipedia.org This method has been successfully applied to the amination of bromo-estrone derivatives, demonstrating its utility on complex molecular scaffolds. beilstein-journals.org

Table 2: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions on Pyridazinones This table is interactive. Users can sort and filter the data.

| Reaction Type | Pyridazinone Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 5-Azido-4-chloro-2-methylpyridazin-3(2H)-one | Benzeneboronic acid | Pd(PPh3)4 / Na2CO3 | 4-Aryl-3(2H)-pyridazinone | researchgate.net |

| Suzuki-Miyaura | 6-Chloro-5-dialkylaminopyridazinone | Arylboronic acids | CombiPhos Pd6 or Pd-SPhos | 6-Aryl-5-dialkylaminopyridazinone | lookchem.com |

| Suzuki-Miyaura | 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aryl-boronic acids | Pd(PPh3)4 / Na2CO3 | 3-(Hetero)aryl-6-thienylpyridazine | nih.govresearchgate.net |

| Buchwald-Hartwig | 2-Bromo-13α-estrone derivative | Aniline derivatives | Pd(OAc)2 / X-Phos / KOt-Bu | 2-Anilino-13α-estrone derivative | beilstein-journals.org |

| Buchwald-Hartwig | β-Bromovinyl/aryl aldehydes & 6-aminouracils | (Intramolecular) | Palladium catalyst | Pyrido[2,3-d]pyrimidines | rsc.org |

Mannich Reactions for Side-Chain Functionalization at Pyridazinone Sites

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen atom, an aldehyde (typically formaldehyde), and a primary or secondary amine. nih.gov In the context of pyridazinones, the N-H group of the heterocyclic ring can act as the active hydrogen source. This reaction is a valuable tool for introducing aminomethyl side chains at the nitrogen atom of the pyridazinone ring, which can significantly alter the compound's properties. nih.gov

A straightforward example involves the reaction of a 4,5-dihydropyridazinone with formaldehyde (B43269) and a secondary amine in ethanol (B145695). raco.cat This one-pot procedure, often conducted at room temperature, yields the corresponding N-aminomethylated pyridazinone derivative. For instance, reacting 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone with an aqueous solution of formaldehyde and a secondary amine like piperidine (B6355638) or morpholine (B109124) results in the formation of the respective 2-[dialkylaminomethyl] derivative. raco.cat The Mannich reaction is prized for its operational simplicity and its ability to introduce basic nitrogenous functionalities, which can be crucial for biological activity and improving physicochemical properties like solubility. nih.gov

Table 3: Example of Mannich Reaction on a Pyridazinone Analog This table is interactive. Users can sort and filter the data.

| Pyridazinone Substrate | Aldehyde | Amine | Product | Reference |

|---|---|---|---|---|

| 4,5-Dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone | Formaldehyde | Piperidine | 2-(Piperidin-1-ylmethyl)-4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone | raco.cat |

| 4,5-Dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone | Formaldehyde | Morpholine | 2-(Morpholin-4-ylmethyl)-4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone | raco.cat |

Condensation Reactions with Aldehydes and Carboxylic Acid Derivatives

Condensation reactions are a cornerstone of organic synthesis, allowing for the formation of new C-C and C-N bonds through the reaction of a carbonyl compound with another molecule, typically with the elimination of water. youtube.com Pyridazinone scaffolds and their derivatives can participate in various condensation reactions to append new functional groups or build fused ring systems.

One common strategy involves the condensation of an active methylene (B1212753) group on the pyridazinone ring with an aldehyde. For example, the C-4 position of 4,5-dihydro-6-aryl-3(2H)-pyridazinones can be condensed with aromatic aldehydes in the presence of a base like sodium ethoxide to yield 4-substituted benzyl (B1604629) pyridazinones. raco.cat

Another important application is the condensation of pyridazinone derivatives containing a hydrazide group (-CONHNH2) with aldehydes or ketones. researchgate.net This reaction readily forms hydrazone linkages (-CONHN=CH-). For instance, 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone-2-yl-acetohydrazide can be refluxed with various benzaldehydes in ethanol to produce a series of N'-benzylidene acetohydrazide derivatives in high yields. nih.govgazi.edu.tr Condensation reactions can also occur with carboxylic acid derivatives. The reaction of a pyridazine-dicarboxylic anhydride with o-phenylenediamine (B120857) can lead to either an amide-carboxylic acid or a fused benzimidazole (B57391) ring, depending on the reaction conditions. rsc.org These reactions highlight the versatility of the pyridazinone core in constructing more elaborate molecular structures. researchgate.netnih.gov

Table 4: Examples of Condensation Reactions Involving Pyridazinone Derivatives This table is interactive. Users can sort and filter the data.

| Pyridazinone Derivative | Carbonyl Partner | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 4,5-Dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone | Aromatic Aldehydes | Sodium ethoxide | 4-Substituted benzyl pyridazinone | raco.cat |

| 6-(3-Fluoro-4-methoxyphenyl)-3(2H)-pyridazinone-2-yl-acetohydrazide | Benzaldehydes | Reflux in ethanol | Benzalhydrazone derivative | nih.govgazi.edu.tr |

| 1,6-Dihydro-6-pyridazinone-3-carboxylic acid hydrazides | 3-Formyl chromones | - | Aldehyde hydrazone | researchgate.net |

| 3,6-Dimethylpyridazine-4,5-dicarboxylic anhydride | o-Phenylenediamine | Acetic acid, reflux | 2-(3,6-Dimethylpyridazin-4-yl)benzimidazole | rsc.org |

Dehydrogenation and Aromatization Processes in Dihydropyridazinone Systems

The synthesis of many pyridazinone compounds proceeds through a 4,5-dihydropyridazinone intermediate. The final step to obtain the fully aromatic pyridazinone ring system is a dehydrogenation or oxidation reaction. researchgate.net This aromatization is a critical transformation that imparts the characteristic stability and electronic properties of the pyridazine ring.

A classic and effective method for this dehydrogenation is the use of bromine in glacial acetic acid. raco.catnih.gov For example, treating 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone with a solution of bromine in acetic acid at elevated temperatures, followed by reflux, successfully yields the aromatic 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone. nih.govgazi.edu.tr

Other oxidizing agents can also be employed for this purpose. Selenium dioxide (SeO2) has been reported to dehydrogenate 6-methyl-4,5-dihydropyridazin-3(2H)-one when refluxed in xylene. researchgate.net Manganese(IV) oxide (MnO2) is another mild oxidizing agent suitable for aromatizing dihydropyridazinones. researchgate.net The choice of reagent can depend on the other functional groups present in the molecule to avoid unwanted side reactions. This final aromatization step is crucial for accessing the planar, electron-deficient pyridazinone core that is prevalent in many biologically active compounds. researchgate.netd-nb.infomdpi.comresearchgate.netrsc.org

Table 5: Examples of Dehydrogenation of Dihydropyridazinone Systems This table is interactive. Users can sort and filter the data.

| Dihydropyridazinone Substrate | Dehydrogenating Agent/Conditions | Aromatized Product | Reference |

|---|---|---|---|

| 6-(4-Methoxy-3-methylphenyl)-4,5-dihydropyridazinone | Bromine / Acetic Acid | 6-(4-Methoxy-3-methylphenyl)-3(2H)-pyridazinone | raco.cat |

| 6-(3-Fluoro-4-methoxyphenyl)-4,5-dihydropyridazinone | Bromine / Glacial Acetic Acid | 6-(3-Fluoro-4-methoxyphenyl)-3(2H)-pyridazinone | nih.govgazi.edu.tr |

| 6-Methyl-4,5-dihydropyridazin-3(2H)-one | Selenium Dioxide / Xylene (reflux) | 6-Methyl-3(2H)-pyridazinone | researchgate.net |

| 6-Phenyl-4,5-dihydropyridazinone | Bromine / Acetic Acid (reflux) | 6-Phenyl-3(2H)-pyridazinone | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 3 2h Pyridazinones

Specific Chemical Transformations and Rearrangements

Intra-molecular Group Migration Phenomena (e.g., Methyl Carbonium Ion Migration)

Detailed research findings specifically documenting intramolecular group migration phenomena, such as the migration of a methyl carbonium ion, for 3(2H)-Pyridazinone, 6-methoxy-2-methyl- were not identified in the reviewed scientific literature. Such rearrangements often require specific structural features and reaction conditions, like photochemical excitation or the presence of strong acids, to generate reactive intermediates capable of migration.

Tautomeric Equilibria and Isomerization Pathways

Tautomerism is a key feature of many heterocyclic systems, including pyridazinones. For a generic, N-unsubstituted pyridazin-3(2H)-one, a tautomeric equilibrium exists between the lactam (oxo) form and the lactim (hydroxy) aromatic form. rsc.orgresearchgate.net

However, in the case of 3(2H)-Pyridazinone, 6-methoxy-2-methyl- , the nitrogen atom at the 2-position is substituted with a methyl group. This N-substitution fundamentally alters its tautomeric possibilities. The presence of the methyl group at the N2 position prevents the proton transfer necessary to form the aromatic 3-hydroxy-6-methoxypyridazine tautomer. rsc.org Consequently, the compound is "locked" in the 3(2H)-pyridazinone form.

Studies on N-methylated pyridazinones and related heterocycles have confirmed that N-alkylation is a standard method to isolate and study specific tautomeric forms, as it eliminates the possibility of proton exchange at that position. rsc.org Spectroscopic and computational analyses of various pyridazinone derivatives have consistently shown that the oxo (lactam) form is the predominant and more stable tautomer, even in cases where tautomerism is possible. researchgate.netias.ac.in For 6-methoxy-2-methyl-3(2H)-pyridazinone, this stability is further reinforced by the fixed N-methyl substitution.

Therefore, this specific compound does not exhibit the typical lactam-lactim tautomeric equilibrium. Any potential isomerization would involve more complex structural rearrangements rather than simple proton tautomerism, and such pathways have not been described in the available literature.

Table 2: Comparison of Tautomeric Possibilities

| Compound | Possible Tautomeric Forms | Predominant Form | Notes |

|---|---|---|---|

| Pyridazin-3(2H)-one (unsubstituted) | Lactam (3-oxo) ⇌ Lactim (3-hydroxy) | Lactam (3-oxo) form researchgate.netias.ac.in | Equilibrium exists between the two forms. |

| 3(2H)-Pyridazinone, 6-methoxy-2-methyl- | Lactam (3-oxo) form only | Lactam (3-oxo) form | N2-methylation prevents the formation of the lactim tautomer. rsc.org |

Spectroscopic Characterization and Structural Elucidation of 6 Methoxy 2 Methyl 3 2h Pyridazinone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual atoms. For 6-methoxy-2-methyl-3(2H)-pyridazinone and its derivatives, ¹H and ¹³C NMR are fundamental in confirming their structures.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) provides information on the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In the context of 6-methoxy-2-methyl-3(2H)-pyridazinone derivatives, the chemical shifts of the N-methyl and methoxy (B1213986) group protons are particularly diagnostic. Generally, the N-methyl group signal in pyridazinone rings appears at a lower field when it is part of the six-membered ring. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons in Substituted Pyridazin-3(2H)-ones

| Proton | 6-(4-methoxyphenyl)-2-methyl-3(2H)-pyridazinone | 2-methyl-6-phenyl-3(2H)-pyridazinone |

| N-CH₃ | 3.75 (s) | 3.76 (s) |

| OCH₃ | 3.86 (s) | - |

| H-4 | 7.08 (d, J=9.8 Hz) | 7.09 (d, J=9.8 Hz) |

| H-5 | 7.68 (d, J=9.8 Hz) | 7.72 (d, J=9.8 Hz) |

| Aromatic H | 7.01 (d, J=8.9 Hz), 7.82 (d, J=8.9 Hz) | 7.45-7.52 (m), 7.85-7.89 (m) |

Data sourced from a study on 2,6-disubstituted pyridazin-3(2H)-ones. nih.gov The table is for illustrative purposes and shows data for related compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) is instrumental in defining the carbon skeleton of a molecule. It clearly distinguishes between O-methyl and nuclear N-methyl groups in nitrogen heterocyclic systems. nih.gov The methoxy group carbons typically resonate in the range of δ 53.20–61.87, while nuclear N-methyl groups are found between δ 34.29–49.62. nih.gov

A complete assignment of the ¹³C NMR spectra for various pyridazinone derivatives has been achieved through comprehensive NMR studies. nih.govresearchgate.net These studies help in understanding the electronic effects of substituents on the pyridazinone ring.

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Carbons in Substituted Pyridazin-3(2H)-ones

| Carbon | 6-(4-methoxyphenyl)-2-methyl-3(2H)-pyridazinone | 2-methyl-6-phenyl-3(2H)-pyridazinone |

| N-CH₃ | 41.5 | 41.5 |

| OCH₃ | 55.4 | - |

| C-3 | 160.7 | 160.8 |

| C-4 | 129.0 | 129.2 |

| C-5 | 131.2 | 131.1 |

| C-6 | 154.0 | 154.5 |

| Aromatic C | 114.2, 125.1, 129.3, 161.4 | 127.5, 128.9, 130.4, 132.8 |

Data sourced from a study on 2,6-disubstituted pyridazin-3(2H)-ones. nih.gov The table is for illustrative purposes and shows data for related compounds.

Advanced NMR Techniques for Comprehensive Structural Assignment (e.g., DEPT, COSY, HSQC)

For unambiguous assignment of all proton and carbon signals, especially in complex derivatives, advanced NMR techniques are employed. nih.gov Distortionless Enhancement by Polarization Transfer (DEPT) experiments help in distinguishing between CH, CH₂, and CH₃ groups. Correlation Spectroscopy (COSY) establishes proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms. nih.gov These methods were crucial in the complete spectral assignment of a series of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. nih.gov

Infrared (IR) Spectroscopy and Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In 6-methoxy-2-methyl-3(2H)-pyridazinone, the most characteristic absorption would be that of the carbonyl (C=O) group in the pyridazinone ring.

The C=O stretching vibration in pyridazin-3(2H)-one derivatives typically appears in the region of 1650-1684 cm⁻¹. researchgate.net The exact position of this band can be influenced by the substituents on the ring. For the parent 3(2H)-pyridazinone, the IR spectrum has been studied in detail, providing a basis for the analysis of its derivatives. nih.gov The presence of the methoxy group would also give rise to characteristic C-O stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyridazinone ring is a chromophore that absorbs in the UV region. The absorption maxima (λ_max) are influenced by the substituents attached to the ring. While specific UV-Vis data for 6-methoxy-2-methyl-3(2H)-pyridazinone is not available, studies on related compounds can provide insights. For example, the UV-Vis spectra of various pyridazin-3(2H)-one derivatives have been reported as part of their characterization. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns. The mass spectrum of 6-methoxy-2-methyl-3(2H)-pyridazinone would show a molecular ion peak corresponding to its molecular weight.

The fragmentation of pyridazinone derivatives often involves characteristic losses of small molecules. libretexts.org For instance, cleavage adjacent to the carbonyl group is a common fragmentation pathway. libretexts.org While specific experimental mass spectral data for 6-methoxy-2-methyl-3(2H)-pyridazinone is not found in the searched literature, predicted fragmentation patterns for related structures, such as 2-(6-methoxy-1,3-benzothiazol-2-yl)-6-phenyl-4,5-dihydropyridazin-3-one, are available and can suggest potential fragmentation pathways. uni.lu These predictions often include adducts with H+, Na+, and K+. uni.lu

Single Crystal X-ray Diffraction (XRD) for Absolute Stereochemistry and Crystal Packing

The single-crystal XRD study of 6-(4-difluoromethoxy-3-methoxyphenyl)-3(2H)-pyridazinone revealed a monoclinic crystal system with the space group P12₁/n1. researchgate.net The precise unit cell parameters and other crystallographic details are summarized in the table below. The analysis of the crystal structure confirms the planarity of the pyridazinone ring, a common feature observed in many pyridazinone derivatives which can influence their biological activity. mdpi.com

The arrangement of molecules within the crystal lattice, or crystal packing, is governed by a network of intermolecular interactions. In the case of pyridazinone derivatives, hydrogen bonding and π-π stacking interactions are often significant. For instance, in the crystal structure of 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, another related heterocyclic system, the molecules are linked by various intermolecular forces that dictate their packing in the solid state. mdpi.com The presence of the methoxy group and the nitrogen and oxygen atoms in the pyridazinone ring of 6-methoxy-2-methyl-3(2H)-pyridazinone suggests the potential for similar hydrogen bonding and other non-covalent interactions, which would influence its crystal packing.

The determination of absolute stereochemistry by XRD is particularly crucial when a molecule is chiral. This is achieved by analyzing the anomalous scattering of X-rays by the atoms in the crystal. acs.orgcenmed.com For a chiral pyridazinone derivative, single-crystal XRD can definitively assign the (R) or (S) configuration to each stereocenter, which is vital for understanding its pharmacological and toxicological properties.

The following table presents the crystallographic data for 6-(4-difluoromethoxy-3-methoxyphenyl)-3(2H)-pyridazinone. researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₂H₁₀F₂N₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P12₁/n1 (No. 14) |

| a (Å) | 7.239(1) |

| b (Å) | 15.838(1) |

| c (Å) | 10.099(1) |

| β (°) | 91.991(6) |

| Volume (ų) | 1157.2 |

| Z | 4 |

| Rgt(F) | 0.033 |

| wRref(F²) | 0.093 |

| T (K) | 109 |

Computational Chemistry and Theoretical Modeling of 3 2h Pyridazinones

Density Functional Theory (DFT) Calculations and Applied Methodologies

The most common approach involves the use of hybrid functionals, with Becke's three-parameter Lee-Yang-Parr (B3LYP) functional being a popular choice. researchgate.netnih.govmdpi.com This is often paired with Pople-style basis sets, such as 6-31G*, 6-31+G(d), or the more extensive 6-311++G(d,p), to provide a balance between computational cost and accuracy. researchgate.netnih.govmdpi.com For instance, studies on related pyridazinones have utilized the B3LYP/6-311++G(d,p) level of theory to predict molecular structures and relative stabilities of various isomers. nih.gov

Geometry Optimization and Conformational Energy Landscape Exploration

The initial step in the theoretical modeling of 3(2H)-Pyridazinone, 6-methoxy-2-methyl- would involve geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface. For analogous molecules, calculations have been performed to identify stable conformers. researchgate.net For the title compound, this would involve analyzing the orientation of the N-methyl and C-methoxy groups relative to the pyridazinone ring. The planarity of the pyridazinone ring and the torsional angles of the substituent groups are key parameters determined during optimization.

While specific data for 6-methoxy-2-methyl-3(2H)-pyridazinone is absent, a hypothetical optimized structure would provide bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's steric and electronic properties.

Hypothetical Optimized Geometrical Parameters This table is illustrative and based on general values for similar structures, not on specific experimental or calculated data for the title compound.

| Parameter | Hypothetical Value |

|---|---|

| C=O Bond Length | ~1.22 Å |

| N-N Bond Length | ~1.38 Å |

| N-CH₃ Bond Length | ~1.47 Å |

| C-OCH₃ Bond Length | ~1.36 Å |

| C-O-C Angle (methoxy) | ~118° |

Ab Initio Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Vibrational Frequencies, UV-Vis Absorption Maxima)

DFT calculations are a powerful tool for predicting spectroscopic data, which can then be compared with experimental results for validation.

IR Vibrational Frequencies: Theoretical vibrational analysis can predict the frequencies of fundamental modes of vibration. For pyridazinone derivatives, the characteristic C=O stretching frequency is a key feature, often calculated to appear around 1650-1700 cm⁻¹. researchgate.net Calculations on similar structures have shown good agreement between computed and experimental FT-IR spectra. nih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, allows for the calculation of ¹H and ¹³C NMR chemical shifts. researchgate.net For 3(2H)-Pyridazinone, 6-methoxy-2-methyl-, this would predict the resonance of the N-methyl and O-methyl protons, as well as the chemical shifts for the carbons in the heterocyclic ring and substituent groups.

UV-Vis Absorption Maxima: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic absorption spectra. nih.govepstem.net It predicts the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths. Studies on related compounds predict intense π→π* transitions as the main absorption bands. nih.gov

Hypothetical Spectroscopic Data This table is illustrative and based on general values for similar structures, not on specific experimental or calculated data for the title compound.

| Spectroscopic Parameter | Hypothetical Predicted Value |

|---|---|

| IR: ν(C=O) | ~1660 cm⁻¹ |

| ¹H NMR: δ(N-CH₃) | ~3.5 ppm |

| ¹H NMR: δ(O-CH₃) | ~3.9 ppm |

| ¹³C NMR: δ(C=O) | ~160 ppm |

| UV-Vis: λ_max (in Ethanol) | ~300-320 nm |

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of a molecule are central to understanding its reactivity and behavior. FMO theory is a key component of this analysis.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energetics and Spatial Distributions

The HOMO and LUMO are the frontier molecular orbitals, which are critical for chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. DFT calculations provide the energies and spatial distributions of these orbitals. For pyridazinone derivatives, the HOMO is typically characterized by π-electron density distributed across the heterocyclic ring system, while the LUMO is also a π* orbital. The methoxy (B1213986) group, being an electron-donating group, would be expected to raise the energy of the HOMO, while the N-methyl group would have a lesser electronic effect. The precise distribution would show where the molecule is most likely to undergo electrophilic or nucleophilic attack.

Analysis of the HOMO-LUMO Energy Gap and its Relationship to Chemical Reactivity

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive. The HOMO-LUMO gap is a parameter frequently calculated in computational studies of pyridazinones to correlate with their biological activities or other properties. researchgate.netresearchgate.net

Illustrative Frontier Orbital Data This table presents hypothetical energy values to illustrate the concept and are not based on specific calculations for the title compound.

| Molecular Orbital | Hypothetical Energy (eV) |

|---|---|

| LUMO | -1.5 eV |

| HOMO | -6.0 eV |

| HOMO-LUMO Gap (ΔE) | 4.5 eV |

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Regions

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For 3(2H)-Pyridazinone, 6-methoxy-2-methyl-, the MEP surface would be expected to show a significant negative potential around the carbonyl oxygen atom, making it a primary site for interactions with electrophiles or hydrogen bond donors. The regions around the hydrogen atoms of the methyl groups would exhibit a positive potential. This analysis is invaluable for predicting intermolecular interactions and sites of chemical reactivity. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfers, conjugative interactions, and hyperconjugative effects within a molecule. This analysis provides a quantitative basis for understanding intramolecular stabilization arising from the interactions between filled (donor) and vacant (acceptor) orbitals.

In the study of pyridazinone scaffolds, NBO analysis is crucial for elucidating the stability conferred by various substituent groups. For instance, investigations into related pyridazinone compounds, such as 6-hydroxy-3(2H)-pyridazinone and other derivatives, have utilized NBO calculations to determine the stabilization energies (E(2)) associated with intramolecular charge transfer (ICT) events. These interactions typically involve the delocalization of electron density from lone pair orbitals (LP) of heteroatoms like oxygen and nitrogen to anti-bonding orbitals (π* or σ*) of nearby bonds. The strength of these donor-acceptor interactions is directly proportional to the E(2) value.

For a molecule like 3(2H)-Pyridazinone, 6-methoxy-2-methyl-, NBO analysis would be expected to reveal significant hyperconjugative interactions involving the lone pairs of the methoxy oxygen, the ring nitrogens, and the carbonyl oxygen. Although specific E(2) values for this exact compound are not available, data from analogous structures highlight the types of interactions that contribute to molecular stability.

Table 1: Illustrative Intramolecular Interactions and Stabilization Energies (E(2)) in Related Pyridazinone Derivatives (Note: The following data is representative of interactions found in various pyridazinone derivatives and is for illustrative purposes as specific data for 6-methoxy-2-methyl-3(2H)-pyridazinone is not available in the cited literature.)

| Donor Orbital (i) | Acceptor Orbital (j) | Stabilization Energy E(2) (kcal/mol) | Type of Interaction | Reference Compound Context |

|---|---|---|---|---|

| LP (O) on Carbonyl | π* (N-N) | High | Resonance, Charge Delocalization | General Pyridazinone Ring |

| LP (N) on Ring | π* (C=C) | Moderate | Ring Stabilization | General Pyridazinone Ring |

| LP (O) on Methoxy | σ* (C-C) | Moderate | Hyperconjugation | Substituted Pyridazinones |

Global Chemical Descriptors (e.g., Electronegativity, Chemical Hardness, Global Softness)

Global chemical descriptors, derived from Density Functional Theory (DFT) calculations, provide valuable information about the chemical reactivity and kinetic stability of a molecule. These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity and lower kinetic stability.

Key global chemical descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A molecule with a large energy gap is considered "hard."

Global Softness (σ): The reciprocal of chemical hardness, indicating how easily a molecule will undergo electronic changes.

Studies on various pyridazinone derivatives have calculated these parameters to predict their stability and reactivity. For example, a study on one pyridazinone derivative determined a chemical hardness of 2.056, indicating significant chemical stability. While the specific values for 3(2H)-Pyridazinone, 6-methoxy-2-methyl- are not documented in the searched literature, the methodology remains a standard approach for its characterization.

Table 2: Global Chemical Descriptors and Their Significance (Note: The values in this table are for illustrative purposes to demonstrate the application of the concept, as specific data for 6-methoxy-2-methyl-3(2H)-pyridazinone is not available.)

| Descriptor | Formula | Significance | Illustrative Value (a.u.) |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | Electron-donating ability | -6.5 eV |

| LUMO Energy (ELUMO) | - | Electron-accepting ability | -2.4 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, stability | 4.1 eV |

| Electronegativity (χ) | -(ELUMO + EHOMO)/2 | Electron-attracting tendency | 4.45 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to charge transfer | 2.05 |

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or nucleic acid). This method is instrumental in drug discovery for predicting the binding affinity and mechanism of action of novel compounds. Pyridazinone derivatives are frequently subjected to docking studies to evaluate their potential as inhibitors or binders for various biological targets.

Ligand-Based and Structure-Based Computational Approaches for Target Interaction Prediction

Computational approaches to predict target interactions can be broadly categorized as either structure-based or ligand-based.

Structure-Based Approaches: These methods are employed when the three-dimensional structure of the biological target is known (e.g., from X-ray crystallography or NMR). The ligand, 3(2H)-Pyridazinone, 6-methoxy-2-methyl-, would be docked into the active site of the target protein to predict its binding conformation and affinity. Numerous studies on pyridazinone derivatives have used this approach, targeting enzymes like cyclin-dependent kinases, xanthine (B1682287) oxidoreductase, and DNA to predict anticancer or antioxidant activities.

Ligand-Based Approaches: When the structure of the target is unknown, ligand-based methods are used. These approaches rely on the knowledge of other molecules (ligands) that are known to interact with the target. By comparing the structural and electronic properties of the test compound with those of known active ligands, a prediction of its activity can be made. This strategy is foundational to developing structure-activity relationships (SAR).

Identification of Key Interaction Points and Binding Modes

The primary goal of molecular docking is to identify the specific interactions that stabilize the ligand-receptor complex. These interactions typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. By analyzing the docked pose, researchers can identify the key amino acid residues or nucleotides involved in binding.

For pyridazinone derivatives, docking studies have successfully identified critical binding modes. For example, in studies targeting DNA, pyridazinone analogues were proposed as minor groove binders. In other research, the presence and position of electron-withdrawing groups on the pyridazinone ring were found to be crucial for potent and selective inhibition of target enzymes. These computational insights are vital for the rational design and optimization of more effective therapeutic agents based on the pyridazinone scaffold.

Table 3: Summary of Molecular Docking Studies on Representative Pyridazinone Derivatives (Note: This table summarizes findings for various pyridazinone derivatives to illustrate the application and outcomes of docking studies.)

| Pyridazinone Derivative Class | Biological Target | Key Interactions Identified | Predicted Activity | Reference |

|---|---|---|---|---|

| Substituted 3(2H)-pyridazinones | Cyclin-Dependent Kinase (CDK) | Hydrogen bonding, hydrophobic interactions | Anticancer | |

| Guanidine-based Pyridazin-3(2H)-ones | DNA Minor Groove | Electrostatic interactions, hydrogen bonds | Anticancer | |

| Di/Trisubstituted Pyridazinones | Xanthine Oxidoreductase | Hydrogen bonding with active site residues | Antioxidant |

Molecular Mechanisms of Interaction and Structure Activity Relationship Sar Investigations

Molecular Interactions with Biological Targets

The biological effects of 6-methoxy-2-methyl-3(2H)-pyridazinone and related compounds are rooted in their specific interactions with various proteins, including enzymes and receptors.

The pyridazinone core has been identified as a versatile template for designing inhibitors of several key enzymes implicated in different disease pathologies. nih.gov

Phosphodiesterase III (PDE-III) Inhibition: Pyridazinone derivatives are well-known for their cardiotonic effects, which are often mediated through the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE-III. researchgate.net PDE-III inhibitors prevent the breakdown of cyclic adenosine (B11128) monophosphate (cAMP), leading to increased intracellular cAMP levels and subsequent physiological responses like enhanced cardiac contractility and vasodilation. samipubco.com While many active pyridazinone-based PDE inhibitors feature a larger substituent at the 6-position, such as a phenyl or benzimidazole (B57391) group, the fundamental pyridazinone structure is crucial for activity. sarpublication.com For instance, pimobendan (B44444), a pyridazinone derivative, is a known PDE-III inhibitor. sarpublication.com Structure-activity relationship (SAR) studies on related series, such as 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-ones, have shown that the pyridazinone lactam functionality is a critical determinant for PDE3-inhibitory activity. sigmaaldrich.com

Acetylcholinesterase (AChE) Inhibition: The inhibition of acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132), is a primary strategy for managing Alzheimer's disease. researchgate.netnih.gov Various 2,6-disubstituted pyridazinone derivatives have been identified as potent AChE inhibitors. nih.govresearchgate.net Docking studies on some of these inhibitors suggest they can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme simultaneously. nih.govresearchgate.net For example, in a series of 6-aniline substituted pyridazinones, optimization of substituents on the pyridazinone ring led to potent dual-binding inhibitors. researchgate.net The development of pyridazinones containing a (4-methoxyphenyl)piperazine moiety has also yielded compounds with significant AChE inhibitory activity, with some showing competitive inhibition. researchgate.net

Cyclooxygenase (COX) Inhibition: Pyridazinone derivatives have been extensively investigated as anti-inflammatory agents due to their ability to inhibit cyclooxygenase (COX) enzymes. nih.govsarpublication.com The focus has largely been on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. cu.edu.egnih.govnih.gov The pyridazinone core serves as an effective scaffold for achieving this selectivity. researchgate.net Research has shown that substitutions on the pyridazinone ring are critical for both potency and selectivity. For example, certain 2,6-disubstituted pyridazin-3(2H)-one derivatives have demonstrated significant anti-inflammatory and analgesic properties with reduced ulcerogenic potential. nih.gov

Table 1: Inhibitory Activity of Selected Pyridazinone Analogs against Various Enzymes

| Compound/Series | Target Enzyme | Activity (IC₅₀) | Selectivity Index (SI) | Reference |

| Pyridazinthione derivative 6a | COX-2 | 53.01 nM | >9.43 | cu.edu.eg |

| Pyridazinone derivative 3g | COX-2 | 43.84 nM | 11.51 | cu.edu.eg |

| 2,6-disubstituted pyridazinone 17e | Acetylcholinesterase (AChE) | High | High (AChE/BuChE) | nih.gov |

| Pyridazinone-triazole 6b | Acetylcholinesterase (AChE) | Ki = 3.73 nM | - | researchgate.net |

| Pyridazinone-triazole 6a | Butyrylcholinesterase (BChE) | Ki = 0.95 nM | - | researchgate.net |

| Pyridazinone-indole 4ba | PDE4B | 5.5 µM | Selective for PDE4B | nih.gov |

Beyond enzyme inhibition, pyridazinone derivatives have been shown to interact with specific receptors. A notable example is their activity as ligands for N-formyl peptide receptors (FPRs), which are G protein-coupled receptors that play a role in modulating leukocyte inflammatory activities. nih.gov Research has led to the discovery of 6-methyl-2,4-disubstituted pyridazin-3(2H)-ones as a class of small-molecule agonists for FPRs. nih.gov The binding and activation of these receptors by pyridazinone compounds can influence inflammatory pathways. However, a detailed receptor binding profile specifically for 3(2H)-Pyridazinone, 6-methoxy-2-methyl- is not extensively documented in the available literature, indicating an area for further investigation.

Structure-Activity Relationship (SAR) Studies on 3(2H)-Pyridazinone, 6-methoxy-2-methyl- and its Analogs

SAR studies are crucial for optimizing the potency and selectivity of lead compounds. For the pyridazinone class, research has explored how modifying substituents at various positions on the heterocyclic ring impacts biological activity. nih.govrsc.orgnih.gov

The nature and position of substituents on the pyridazinone ring dramatically influence molecular recognition and binding affinity. nih.gov Studies on diverse series of pyridazinones have consistently shown that modifications at the N2 and C6 positions are particularly impactful. nih.govnih.gov For instance, in the development of MAO-B inhibitors, it was hypothesized that adding substituted benzalhydrazone moieties to the N2 position of the pyridazinone core would enhance activity. nih.gov Similarly, for anti-inflammatory COX-2 inhibitors, the introduction of an electron-donating group, such as a methoxy (B1213986) group, on a phenyl ring attached to the core structure was found to yield a potent inhibitor. nih.gov

The methoxy group (-OCH₃) at the C6 position of the pyridazinone ring is an important modulator of activity due to its electronic and steric properties. As an electron-donating group, it can influence the electron density of the pyridazinone ring system. This is significant in interactions with biological targets.

In studies of pyridazinone derivatives as PDE4 inhibitors, a methoxy group was shown to be critical for recognition and binding. Docking studies of 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one revealed that the methoxy group forms key interactions with residues in the enzyme's active site, specifically with the CR3 gating helix segment of PDE4B. nih.gov The removal of this methoxy group resulted in the loss of a crucial hydrogen-bonding interaction, demonstrating its direct contribution to binding affinity. nih.gov In other contexts, such as [6-(4-methoxyphenyl)-3(2H)-pyridazinone-2-yl]-acetamide derivatives, the methoxy group on the phenyl ring at C6 is a common feature in compounds exhibiting significant antinociceptive activity. nih.gov

Methylation at the N2 position of the pyridazinone ring has a profound effect on the molecule's conformational and electronic properties, which in turn affects its biological activity. The introduction of a methyl group at this nitrogen atom can alter the molecule's conformation and steric profile. researchgate.netnih.gov

Positional and Substituent Effects on Molecular Recognition and Binding Affinity

Effects of Other Ring Substituents (e.g., Halogens, Aryl Groups) on Interaction Profiles

The nature and position of substituents on the pyridazinone ring, particularly halogen and aryl groups, have been shown to significantly influence the interaction profiles and biological activities of this class of compounds.

Research on a series of 6-phenyl-3(2H)-pyridazinone derivatives has demonstrated that substitutions on the phenyl ring are critical for activity. For instance, in the context of antiplatelet activity, the presence of a chlorine atom on the 4-aryl group, in conjunction with a methyl group on the pyridazinone ring, has been found to enhance the inhibitory effect sarpublication.com. This suggests that both electronic and steric factors of the aryl substituent play a role in the interaction with the biological target.

In a study focused on anti-inflammatory activity through cyclooxygenase-2 (COX-2) inhibition, the substitution pattern on a phenyl ring attached to the pyridazinone core was found to be a key determinant of potency and selectivity. The presence of two methoxy groups at the para and meta positions of the phenyl ring in one pyridazinone derivative resulted in a significant enhancement of COX-2 inhibitory activity, even surpassing that of the reference drug celecoxib (B62257) nih.gov. Conversely, monosubstitution at the para position with electron-donating groups like a methoxy or N-dimethylamino group led to a marked decrease in COX-2 inhibition nih.gov. This highlights the nuanced effects of substituent positioning and electronic properties.

Furthermore, investigations into triazolopyridazine analogs revealed a preference for electron-withdrawing groups on the aryl "tail" for anti-cryptosporidium activity rsc.org. A systematic "walking" of a chlorine atom around the aryl ring demonstrated that the substitution pattern dramatically impacts potency, with 3,4-dichloro substitution showing synergistic effects rsc.org. The remarkable role of fluorine has also been highlighted, where its placement can significantly enhance potency rsc.org.

The following table summarizes the structure-activity relationships of various substituted pyridazinone analogs, demonstrating the impact of halogen and aryl groups on their biological activities.

Table 1: Structure-Activity Relationship of Substituted Pyridazinone Analogs

| Core Scaffold | Substituent(s) | Biological Activity | Key Findings | Reference |

|---|---|---|---|---|

| 6-Phenyl-3(2H)-pyridazinone | 4-Aryl-Cl, Pyridazinone-CH3 | Antiplatelet | Potentiation of effect | sarpublication.com |

| Phenyl-pyridazinone | Phenyl-4-OCH3, 3-OCH3 | COX-2 Inhibition | Highly enhanced activity | nih.gov |

| Phenyl-pyridazinone | Phenyl-4-OCH3 or 4-N(CH3)2 | COX-2 Inhibition | Marked decrease in activity | nih.gov |

| Aryl-triazolopyridazine | Electron-withdrawing groups on aryl tail | Anti-cryptosporidium | Preferred for activity | rsc.org |

These findings collectively underscore the importance of the electronic and steric properties of halogen and aryl substituents in modulating the biological profiles of pyridazinone derivatives. The specific substitution patterns can lead to significant variations in potency and selectivity, providing a roadmap for the design of more effective compounds.

Conformational Flexibility and its Contribution to Interaction Selectivity

The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target with high affinity and selectivity. For pyridazinone derivatives, the conformational flexibility of the core ring and its substituents can significantly impact their interaction profiles.

Studies on tricyclic pyridazinone derivatives, such as indenopyridazinones and benzocinnolinones, have revealed a strong correlation between the planarity of the molecule and its biological activity. A near-planar arrangement of the phenyl and pyridazinone core has been associated with high cardiotonic activity rsc.org. In contrast, derivatives with conformations that deviate from planarity, such as those in the benzocycloheptapyridazinone series, were generally found to be inactive rsc.org. This suggests that a relatively rigid and planar conformation may be necessary for optimal interaction with the target receptor.

The conformational preferences of substituents on the pyridazinone ring also play a pivotal role. For instance, in a study of 2-substituted piperazines, which can be considered as a substituent on a pyridazinone ring, the axial conformation was found to be preferred over the equatorial conformation scholarsresearchlibrary.com. This preference was shown to control binding to the α7 nicotinic acetylcholine receptor scholarsresearchlibrary.com. The axial orientation places key nitrogen atoms in a specific spatial arrangement that mimics the natural ligand, nicotine, thereby facilitating a productive binding interaction scholarsresearchlibrary.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of novel, untested compounds, thereby guiding the design of more potent and selective molecules.

Several QSAR studies have been successfully applied to various series of pyridazinone derivatives to predict their biological activities. For example, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed for pyrazolo[3,4-d]pyridazinone derivatives as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) researchgate.netnih.gov. These models demonstrated high predictive power, with the generated contour maps providing insights into the structural requirements for potent inhibition researchgate.netnih.gov. The models highlighted the importance of steric and electrostatic fields in determining the biological activity researchgate.netnih.gov.

In another study, QSAR models were developed for pyridazine (B1198779) derivatives as corrosion inhibitors, utilizing both multiple linear regression (MLR) and artificial neural network (ANN) approaches researchgate.net. The models, based on quantum chemical descriptors, successfully predicted the inhibition efficiencies of the compounds researchgate.net. This demonstrates the broad applicability of QSAR in predicting the properties of pyridazinone-based molecules.

For the predictive design of new pyridazinone-based inhibitors, QSAR models can be invaluable. For instance, a QSAR study on pyrimidine (B1678525) derivatives as VEGFR-2 inhibitors utilized both MLR and ANN to establish a relationship between molecular descriptors and inhibitory activity nih.gov. Although a different heterocyclic core, the principles are transferable. The developed models can screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and biological testing.

Data Set Compilation: Gathering a set of structurally related pyridazinone analogs with experimentally determined biological activity against a specific target.

Descriptor Calculation: Calculating a variety of molecular descriptors (e.g., steric, electronic, topological, and quantum chemical) for each compound in the dataset.

Model Development: Using statistical methods like MLR or machine learning algorithms like ANN to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: Rigorously validating the predictive power of the model using internal and external validation techniques.

Once a robust and predictive QSAR model is established, it can be used to virtually screen new designs of 6-methoxy-2-methyl-3(2H)-pyridazinone analogs with different substituents, accelerating the discovery of more potent and selective compounds.

Table 2: Mentioned Compounds

| Compound Name | CAS Number | Molecular Formula | Synonyms/Alternate Names |

|---|---|---|---|

| 3(2H)-Pyridazinone, 6-methoxy-2-methyl- | Not available | C6H8N2O2 | 6-methoxy-2-methylpyridazin-3(2H)-one |

| Celecoxib | 169590-42-5 | C17H14F3N3O2S | |

| Nicotine | 54-11-5 | C10H14N2 | |

| 3(2H)-Pyridazinone, 6-phenyl- | 26563-30-0 | C10H8N2O | 6-Phenylpyridazin-3(2H)-one |

| Indenopyridazinone | Not available | Varies | |

| Benzocinnolinone | Not available | Varies | |

| Benzocycloheptapyridazinone | Not available | Varies |

Advanced Research Avenues and Future Directions for 3 2h Pyridazinone, 6 Methoxy 2 Methyl

Development of Novel and Sustainable Synthetic Methodologies (e.g., Green Chemistry Principles)

The synthesis of pyridazinone derivatives has traditionally relied on classical condensation reactions. However, the growing emphasis on environmentally benign processes has spurred the development of novel and sustainable synthetic methodologies. For the synthesis of 3(2H)-Pyridazinone, 6-methoxy-2-methyl- , a multi-step approach can be envisioned, starting with the formation of a 6-methoxypyridazin-3(2H)-one intermediate, followed by N-methylation.

Green chemistry principles can be integrated into this synthetic sequence. For instance, the initial cyclization to form the pyridazinone ring can be achieved using microwave-assisted organic synthesis (MAOS), which often leads to shorter reaction times, higher yields, and reduced solvent usage compared to conventional heating. researchgate.net Furthermore, the use of greener solvents, such as ethanol (B145695) or water, and the exploration of one-pot reactions that minimize workup and purification steps are key areas of development. mdpi.com

A potential sustainable route to a precursor, 6-methoxypyridazin-3-amine, involves the reaction of 3-amino-6-chloropyridazine (B20888) with sodium methoxide (B1231860). nih.gov This could then be hydrolyzed and subsequently N-methylated. The optimization of this pathway using green chemistry principles would be a valuable research endeavor.

Table 1: Comparison of Conventional and Green Synthetic Approaches for Pyridazinone Synthesis

| Parameter | Conventional Method | Green Chemistry Approach |

| Energy Source | Oil bath, heating mantle | Microwave irradiation researchgate.net |

| Solvents | Toluene, DMF, Acetic Acid | Ethanol, Water, Solvent-free (grinding) researchgate.netmdpi.com |

| Reaction Time | Several hours to days | Minutes to a few hours researchgate.net |

| Catalysts | Mineral acids, stoichiometric bases | Recyclable solid acids/bases, biocatalysts |

| Efficiency | Often requires multiple purification steps | One-pot synthesis, easier workup acs.org |

Exploration of Undiscovered Reactivity Patterns and Unconventional Transformations

The pyridazinone ring is a versatile scaffold that can undergo a variety of chemical transformations. While reactions such as N-alkylation and halogenation are well-established, there is significant scope for exploring undiscovered reactivity patterns for 3(2H)-Pyridazinone, 6-methoxy-2-methyl- . kisti.re.kr

The methoxy (B1213986) group at the 6-position is an interesting handle for nucleophilic aromatic substitution reactions, potentially allowing for the introduction of a wide range of functional groups. The electron-donating nature of the methoxy group can influence the regioselectivity of these reactions. researchgate.net

Unconventional transformations, such as C-H activation, could provide novel routes to functionalized derivatives. For example, transition-metal-catalyzed C-H functionalization at the C-4 or C-5 positions of the pyridazinone ring would be a powerful tool for late-stage diversification of the core structure. Additionally, ring-opening and ring-transformation reactions could lead to completely new heterocyclic systems with unique properties. tandfonline.com The exploration of photochemical and electrochemical reactions of this pyridazinone derivative also represents a promising and underexplored area of research.

Application of Hyphenated and Advanced Spectroscopic Techniques for In-Situ Analysis

The detailed characterization of reaction intermediates and the real-time monitoring of reaction progress are crucial for optimizing synthetic protocols and understanding reaction mechanisms. Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are invaluable tools in this regard. nih.govnih.gov

For the synthesis and subsequent reactions of 3(2H)-Pyridazinone, 6-methoxy-2-methyl- , techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the rapid identification of products and byproducts. researchgate.net For a more detailed structural elucidation, Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy can provide comprehensive structural information of separated compounds. nih.gov

In-situ spectroscopic techniques, such as ReactIR (Fourier-Transform Infrared Spectroscopy) and in-situ NMR, can be used to monitor the formation and consumption of reactants, intermediates, and products in real-time. This allows for the precise determination of reaction kinetics and the identification of transient species that might be missed by conventional offline analysis. The application of these advanced techniques would provide a deeper understanding of the reactivity of 3(2H)-Pyridazinone, 6-methoxy-2-methyl- . nih.gov

Integration of Machine Learning and Artificial Intelligence in Computational Drug Discovery and Material Science

The fields of drug discovery and material science are being revolutionized by the integration of machine learning (ML) and artificial intelligence (AI). nih.govnih.gov These computational tools can be used to predict the physicochemical properties, biological activities, and potential applications of novel compounds like 3(2H)-Pyridazinone, 6-methoxy-2-methyl- .